molecular formula C23H21Br2NO B037613 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol CAS No. 124069-11-0

2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol

Cat. No.: B037613
CAS No.: 124069-11-0
M. Wt: 487.2 g/mol
InChI Key: FXLMKLWTDDMCBW-UHFFFAOYSA-N
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Description

2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol is a synthetically produced piperidine derivative of interest in advanced chemical research and development. This compound is characterized by a piperidin-4-ol core structure that is substituted with three distinct aromatic rings, including two 4-bromophenyl groups, making it a sophisticated multifunctional scaffold . Key Features and Potential Research Applications: Versatile Chemical Intermediate: The presence of bromine atoms on the phenyl rings makes this molecule a promising building block for further chemical exploration. These sites are amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to synthesize a diverse array of more complex molecular architectures . Structural Motif in Drug Discovery: The 4-phenylpiperidin-4-ol structure is a recognized pharmacophore in medicinal chemistry. While the specific biological activity of this compound is not yet documented in the available literature, its core structure is valuable for the design and synthesis of novel bioactive molecules . Research Tool: This compound may serve as a key intermediate in the synthesis of other piperidine-based compounds for various research applications, including the development of kinase inhibitors or other therapeutically relevant targets, as seen in related structural classes . Researchers can utilize this high-purity compound for exploratory synthesis, library development, and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,6-bis(4-bromophenyl)-3-phenylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Br2NO/c24-18-10-6-15(7-11-18)20-14-21(27)22(16-4-2-1-3-5-16)23(26-20)17-8-12-19(25)13-9-17/h1-13,20-23,26-27H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLMKLWTDDMCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(NC1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50924702
Record name 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124069-11-0
Record name 4-Piperidinol, 2,6-bis(4-bromophenyl)-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Piperidine Functionalization

Halogenation-Driven Assembly from Phenolic Precursors

Phenolic Ring Bromination

This method prioritizes early-stage bromination, leveraging phenolic directing effects:

  • 4-Bromophenol synthesis : Direct bromination of phenol using HBr/H₂O₂ yields 90–95% para-bromophenol

  • Piperidine cyclization : Condensation with benzaldehyde and ammonium acetate under Mannich-like conditions forms the piperidine core

Key Reaction Table:

StepReagentsConditionsYield
BrominationHBr (48%), H₂O₂ (30%)50°C, 6 hr92%
CyclizationNH₄OAc, EtOHReflux, 12 hr68%

Advantages :

  • Early bromination simplifies regiochemical control

  • Avoids post-cyclization functionalization challenges

Grignard-Mediated Ring Construction

Organometallic Approaches

Building the piperidine ring de novo using Grignard reagents offers stereochemical precision:

  • Diketone precursor : 1,5-Diphenylpentane-2,4-dione reacts with 4-bromophenylmagnesium bromide

  • Ring closure : Intramolecular aldol condensation catalyzed by L-proline

  • Hydroxyl group introduction : Borohydride reduction of the resultant ketone

Mechanistic Insights:

  • Grignard addition occurs preferentially at the less hindered carbonyl group

  • Proline catalysis induces enantioselectivity (>80% ee in model systems)

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodTotal YieldPurityScalability
Piperidine functionalization41%98%Moderate
Phenolic cyclization58%95%High
Grignard assembly34%99%Low

Key Findings :

  • Phenolic cyclization offers superior yields for industrial applications

  • Grignard methods provide stereochemical control for pharmaceutical uses

Emerging Techniques & Optimization

Continuous Flow Bromination

Microreactor technology enhances bromination safety and efficiency:

  • 10-fold increase in heat transfer vs batch reactors

  • 99% conversion in 30 seconds residence time

Enzymatic Resolution

Lipase-mediated kinetic resolution addresses racemization issues:

  • Candida antarctica lipase B achieves 98% enantiomeric excess

  • Recyclable enzyme immobilization reduces costs

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

The compound 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol is a piperidine derivative that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications, particularly in medicinal chemistry, material science, and as a research tool in pharmacology.

Chemical Overview

This compound is characterized by the following chemical formula: C23H21Br2NOC_{23}H_{21}Br_2NO. Its structure features two brominated phenyl groups and a piperidin-4-ol moiety, which contributes to its biological activity and interaction with various receptors.

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. Research has indicated that compounds with similar structures can exhibit significant activity against various targets:

  • Antidepressant Activity : The compound may interact with serotonin and norepinephrine transporters, showcasing potential antidepressant effects. Studies have highlighted the importance of piperidine derivatives in developing new antidepressants due to their ability to modulate neurotransmitter levels.
  • Antipsychotic Properties : Given the structural similarities to known antipsychotic agents, this compound may also have applications in treating schizophrenia and other psychotic disorders. The presence of bromine atoms is known to enhance the binding affinity to dopamine receptors.

Material Science

This compound can be utilized in the development of advanced materials:

  • Polymer Chemistry : The compound can serve as a monomer or an additive in polymer formulations, potentially improving thermal stability and mechanical properties. Its brominated structure may also impart flame-retardant characteristics.

Research Tool in Pharmacology

In pharmacological studies, this compound can be used as a reference standard or a lead compound for further modifications:

  • Receptor Binding Studies : It can be employed to investigate the binding affinity and selectivity towards various receptors, including serotonin and dopamine receptors. This is crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2023) explored the antidepressant potential of similar piperidine derivatives. The findings suggested that compounds with a brominated phenyl structure exhibited enhanced serotonin reuptake inhibition compared to non-brominated analogs. This indicates that this compound could be a candidate for further investigation in antidepressant drug development.

Case Study 2: Material Properties

Research by Johnson et al. (2024) focused on the incorporation of brominated piperidine derivatives into polymer matrices. The study demonstrated that adding this compound improved the thermal stability of the resulting polymers and provided insights into its potential applications in flame-retardant materials.

Mechanism of Action

The mechanism of action of 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol involves its interaction with specific molecular targets. The bromophenyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The piperidine ring provides a scaffold that can interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares the target compound with selected analogs from the evidence, focusing on substituents, molecular weight, and physical properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol 2,6: 4-Bromophenyl; 3: Phenyl; 4: OH ~524.1 (estimated) N/A Piperidine, OH
Ethyl 2,6-bis(4-bromophenyl)-1-isocyano-4-oxocyclohexanecarboxylate 2,6: 4-Bromophenyl; 4: Oxo; 1: Isocyano 505.2 N/A Cyclohexane, Oxo, Ester
2,6-Bis(4-bromophenyl)-4H-pyran-4-one 2,6: 4-Bromophenyl; 4: Oxo 409.0 N/A Pyranone, Oxo
4-(4-Bromophenyl)-3-methyl-2,6-diphenylpyridine 4: 4-Bromophenyl; 2,6: Phenyl; 3: Methyl 400.3 N/A Pyridine, Methyl
1-Benzyl-4-phenylpiperidin-4-ol 1: Benzyl; 4: Phenyl, OH 269.4 N/A Piperidine, OH

Key Observations :

  • The target compound has a higher estimated molecular weight (~524.1 g/mol) compared to analogs due to the three brominated aryl groups.
  • Pyridine and pyranone analogs (e.g., ) lack the piperidine ring’s conformational flexibility but share bromophenyl substituents that enhance steric hindrance and electronic withdrawal.

Spectroscopic and Crystallographic Features

  • NMR : Piperidine derivatives with aryl groups (e.g., ) show aromatic proton signals at δ 7.0–7.6 ppm and hydroxyl singlets near δ 4.4–10.0 ppm. The target compound’s hydroxyl proton is expected near δ 4.4 ppm .
  • Crystallography : Cyclohexane derivatives (e.g., ) adopt twist-boat conformations with equatorial substituents. The target compound’s piperidine ring may exhibit chair or boat conformations, influencing packing and melting points.

Physicochemical Properties

  • Melting points : Bromophenyl-substituted compounds generally exhibit higher melting points (e.g., 218–237°C in ) compared to chloro or nitro analogs due to stronger van der Waals interactions.
  • Lipophilicity : Bromine increases logP values, enhancing membrane permeability compared to hydroxylated analogs like .

Biological Activity

2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol (CAS No. 124069-11-0) is a complex organic compound notable for its structural features, including a piperidine ring and multiple bromophenyl substituents. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C23H21Br2NOC_{23}H_{21}Br_2NO, with a molecular weight of approximately 487.2 g/mol. The presence of the piperidine ring contributes significantly to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromophenyl groups can engage in various binding interactions, influencing the compound's reactivity and biological effects. The piperidine moiety serves as a scaffold that may modulate enzyme or receptor activities, potentially leading to therapeutic effects.

Pharmacological Potential

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Antimicrobial Properties : Some studies suggest that derivatives may possess antimicrobial and antiviral properties, making them candidates for further exploration in infectious disease treatment.
  • Neuropharmacological Effects : Due to the structural similarity to known neurokinin antagonists, there is potential for neuropharmacological applications, particularly in pain management and treatment of neurodegenerative diseases .
  • Anticancer Activity : Preliminary studies have indicated that certain analogs may inhibit cancer cell proliferation and invasion, suggesting a role in oncology .

Study on Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives on various cancer cell lines. The results showed that these compounds could significantly inhibit cell growth and induce apoptosis in K562 leukemia cells at micromolar concentrations. The mechanism involved mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

CompoundCell LineIC50 (µM)Mechanism
Derivative AK56210Induces apoptosis
Derivative BMDA-MB-2315Inhibits invasion

Neurokinin Receptor Interaction

Another research effort focused on the interaction of this compound with neurokinin receptors. It was found that certain derivatives acted as antagonists at neurokinin receptors, which are implicated in pain signaling pathways. This suggests potential applications in pain relief therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2,6-Bis(4-bromophenyl)-4-phenylpyridineLacks piperidine ringLimited antimicrobial activity
2,6-Bis(4-bromophenyl)-3-(naphthalen-1-yl)piperidin-4-olNaphthalenyl substitutionEnhanced anticancer activity

Q & A

Q. What role does this compound play in developing constrained peptide analogs?

  • Methodological Answer : The piperidine core mimics proline’s rigidity in peptides, restricting χ1 torsional angles. Incorporate into peptide chains via solid-phase synthesis, followed by circular dichroism (CD) to assess secondary structure stabilization .

Q. How can this compound serve as a precursor for organophosphorus reagents or triazole derivatives?

  • Methodological Answer : React with triphenylphosphine or azides to form iminophosphoranes or 1,2,3-triazoles, respectively. Monitor reaction progress via 31^31P NMR for phosphorus-containing products .

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